Nifurstyrenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

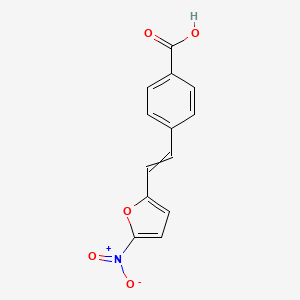

Molecular Formula |

C13H9NO5 |

|---|---|

Molecular Weight |

259.21 g/mol |

IUPAC Name |

4-[2-(5-nitrofuran-2-yl)ethenyl]benzoic acid |

InChI |

InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16) |

InChI Key |

NWSQQZAVPSDJIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Sodium Nifurstyrenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for sodium nifurstyrenate, a nitrofuran derivative with antibacterial properties. The synthesis is a multi-step process involving the formation of a key intermediate, nifurstyrenic acid, followed by its conversion to the final sodium salt. This document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a format suitable for laboratory and research applications.

Overview of the Synthetic Strategy

The synthesis of sodium this compound, chemically known as sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, is primarily achieved through a three-stage process:

-

Formation of 5-Nitrofurfural: The synthesis begins with the nitration of furfural (B47365). Due to the sensitivity of the aldehyde group to strong oxidizing agents, the furfural is typically protected as its diacetate derivative during nitration. This is followed by hydrolysis to yield 5-nitrofurfural.

-

Condensation to form Nifurstyrenic Acid: The core of the synthesis involves a condensation reaction to create the vinyl linkage. This is typically an aldol-type condensation between 5-nitrofurfural and a benzoic acid derivative with an activated methylene (B1212753) group.

-

Salt Formation: The final step is a straightforward acid-base neutralization of the carboxylic acid intermediate, nifurstyrenic acid, to produce the more water-soluble sodium this compound.[1]

This overall synthetic pathway is visualized in the following diagram:

Caption: Overall synthetic strategy for sodium this compound.

Detailed Synthesis Protocols and Data

Stage 1: Synthesis of 5-Nitrofurfural

The initial step involves the nitration of furfural. To protect the aldehyde group from oxidation, furfural is often converted to 5-nitrofurfural diacetate, which is then hydrolyzed.

Experimental Protocol: Preparation of 5-Nitrofurfural Diacetate

A mixture of concentrated nitric acid and a catalytic amount of concentrated sulfuric acid is added dropwise to acetic anhydride (B1165640) while maintaining a low temperature (-5 to 5 °C) using an ice-salt bath. Freshly distilled furfural is then added dropwise to this mixture, ensuring the temperature remains within the specified range. The reaction mixture is stirred for approximately one hour at this low temperature. Following the reaction, water is added, and the mixture is stirred at room temperature for 30 minutes to precipitate the product. The pH is adjusted to 2.1-2.5 with a 10% sodium hydroxide (B78521) solution, and the mixture is warmed to about 55 °C for an hour. After standing overnight at room temperature, the white precipitate of 5-nitrofurfural diacetate is collected by filtration, washed with water, and recrystallized from 95% ethanol (B145695).

Experimental Protocol: Hydrolysis to 5-Nitrofurfural

The prepared 5-nitrofurfural diacetate is treated with 50% sulfuric acid and boiled gently for 1-2 minutes to hydrolyze the diacetate and form a solution of 5-nitrofurfural. This solution is then used directly in the subsequent condensation step.

Quantitative Data for Stage 1

| Product | Starting Materials | Key Reagents | Yield | Melting Point (°C) |

| 5-Nitrofurfural Diacetate | Furfural | Acetic Anhydride, Nitric Acid, Sulfuric Acid | ~80% | 88-90 |

Stage 2: Synthesis of Nifurstyrenic Acid via Condensation

The key carbon-carbon bond-forming reaction is the condensation of 5-nitrofurfural with a suitable benzoic acid derivative. An aldol-type condensation is a commonly cited method.[1]

Experimental Protocol: Condensation to form Nifurstyrenic Acid

The logical workflow for this stage is depicted below:

Caption: General workflow for the condensation synthesis of nifurstyrenic acid.

Stage 3: Formation of Sodium this compound

The final step is the conversion of the carboxylic acid to its sodium salt to enhance its aqueous solubility.[1]

Experimental Protocol: Salt Formation

Nifurstyrenic acid is suspended in a suitable solvent, such as ethanol or an aqueous-ethanolic mixture. A stoichiometric amount of a sodium base, most commonly sodium hydroxide, is added to the suspension. The mixture is stirred until the nifurstyrenic acid is completely dissolved, indicating the formation of the sodium salt. The solvent is then removed under reduced pressure, and the resulting solid sodium this compound is collected and dried.

Quantitative Data for Stage 3

| Product | Starting Material | Key Reagent | Purity |

| Sodium this compound | Nifurstyrenic Acid | Sodium Hydroxide | >95% |

Purification and Characterization

Purification of the final product is crucial to meet the standards required for research and veterinary applications, typically necessitating a purity of over 95%.[1]

-

Liquid-Liquid Extraction (LLE): This technique is often used for the initial purification of the crude product, taking advantage of the differential solubility of the compound and impurities in immiscible solvent systems.

-

Chromatography: Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed for final purification and to achieve high purity levels.

-

Recrystallization: This is a standard method for purifying solid organic compounds.

The characterization of sodium this compound and its intermediates is typically performed using standard analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

Conclusion

The synthesis of sodium this compound is a well-established multi-step process that relies on fundamental organic reactions. The key steps involve the protected nitration of furfural, a condensation reaction to form the vinyl-benzoic acid backbone, and a final salt formation. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for its intended applications in research and veterinary medicine. Further research could focus on optimizing the condensation step to improve yields and developing more environmentally friendly synthetic routes.

References

Nifurstyrenate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurstyrenate, specifically its sodium salt (Sodium this compound), is a synthetic nitrofuran antibiotic primarily utilized in aquaculture to treat and prevent bacterial infections in fish.[1] An in-depth understanding of its solubility in various solvents is critical for formulation development, analytical method design, and predicting its bioavailability and environmental fate. This technical guide provides a comprehensive overview of the available data on the solubility of sodium this compound, detailed experimental protocols for its determination, and visualizations of key related processes.

Data Presentation: Solubility of Sodium this compound

Quantitative solubility data for sodium this compound in a wide range of solvents is not extensively available in publicly accessible literature. However, based on descriptive statements from various sources and its use in analytical procedures, a qualitative summary of its solubility has been compiled. The sodium salt form of this compound significantly enhances its aqueous solubility.[2][3]

| Solvent System | Solubility | Remarks |

| Water | Highly Soluble | The presence of the sodium ion greatly increases its solubility in aqueous media.[2] |

| Methanol | Soluble | Used as a solvent for preparing standard solutions for analytical purposes. |

| Acetonitrile | Soluble | Commonly used as an extraction solvent in the analysis of this compound residues in tissues.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds.[6] |

| Ethanol | Likely Soluble | As a polar protic solvent, some degree of solubility is expected. |

| n-Hexane | Sparingly Soluble / Insoluble | Used as a defatting agent during the extraction of this compound, indicating low solubility.[4] |

Experimental Protocols

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like sodium this compound using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This method is suitable for generating reliable thermodynamic solubility data.

Objective:

To determine the equilibrium solubility of Sodium this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

Sodium this compound (pure, crystalline powder)

-

Solvent of interest (e.g., deionized water, phosphate (B84403) buffer pH 7.4, methanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of sodium this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions of varying, known concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for sodium this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of solid sodium this compound to a series of vials or flasks, each containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After the incubation period, cease shaking and allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered supernatant with the solvent as necessary to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted sample and the equation of the calibration curve, calculate the concentration of sodium this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the equilibrium solubility of sodium this compound in the chosen solvent at the specified temperature.

-

Mandatory Visualizations

Caption: Experimental workflow for solubility determination.

Caption: Conceptual pathway of this compound's antibacterial action.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Sodium this compound (EVT-335316) | 54992-23-3 [evitachem.com]

- 3. Sodium this compound | Research Grade | RUO [benchchem.com]

- 4. Determination of sodium this compound and nitrovin residues in edible food by liquid chromatography-tandem mass spectrometry after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Nifurstyrenate (CAS 54992-23-3): Research Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (CAS 54992-23-3) is a synthetic nitrofuran derivative with significant broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of its research applications, mechanism of action, and metabolic pathways. Primarily utilized in aquaculture for the prevention and treatment of bacterial infections, sodium this compound's mode of action involves the inhibition of essential bacterial processes, including protein synthesis and DNA replication. This document details its chemical identity, biological activities, and includes a summary of quantitative data, experimental methodologies, and visual representations of its molecular interactions and metabolic fate.

Chemical and Physical Properties

Sodium this compound, with the IUPAC name sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, is an orange-brown crystalline powder.[1][2] It is highly soluble in water.[1]

| Property | Value | Reference |

| CAS Number | 54992-23-3 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₃H₈NNaO₅ | [1][2][3][5][6][7][8][11] |

| Molecular Weight | 281.2 g/mol | [1][3][5][6] |

| Appearance | Orange Solid | [2] |

| Solubility | Highly soluble in water | [1] |

| Storage | 2-8°C Refrigerator | [2] |

Research Applications

The primary application of sodium this compound lies in its potent antibacterial properties, making it a valuable agent in aquaculture and a subject of interest in pharmaceutical research.

-

Aquaculture: It is extensively used, particularly in Japan, to prevent and treat bacterial infections in fish, including salmonids, carp, and yellowtail.[3] It is effective against various pathogens, notably Vibrio species, which are common in aquaculture.[1][3] Its use contributes to sustainable aquaculture practices by minimizing the environmental impact of veterinary antibiotics.[3]

-

Antimicrobial Research: As a broad-spectrum antibiotic, it is effective against both gram-positive and gram-negative bacteria.[3] This makes it a valuable tool for studying bacterial infections and the mechanisms of antimicrobial resistance.[3]

-

Pharmaceutical Research: Sodium this compound has been investigated for its potential immunomodulatory effects, specifically its ability to inhibit the production of interleukin-2, a key cytokine in the immune response.[3]

Mechanism of Action

The antibacterial efficacy of sodium this compound stems from its ability to interfere with fundamental bacterial cellular processes. The mechanism is predicated on the reduction of its nitro group within bacterial cells to form reactive intermediates.[3]

Inhibition of Bacterial DNA and Protein Synthesis

The primary mechanism of action involves the disruption of bacterial DNA and protein synthesis.[3] Reactive intermediates, formed from the reduction of the nitrofuran moiety by bacterial nitroreductases, interact with bacterial DNA, leading to strand breaks and inhibition of replication.[3] These intermediates also bind to ribosomal components, impairing the initiation and elongation phases of translation and thereby halting protein synthesis.[3]

Metabolic Pathways

The metabolism of sodium this compound has been shown to differ between anaerobic and aerobic conditions and varies across different species.

Anaerobic Metabolism

Under anaerobic conditions, the primary metabolic pathway involves the reduction of the nitro group, leading to the formation of several metabolites.[3] In vitro studies using liver cytosol from rabbits and rats have identified the formation of 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene (cyano-pentadienone), 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentene (cyano-pentenone), and 1-(p-carboxyphenyl)-5-cyano-3-pentanone (cyano-pentanone).[3]

Aerobic Metabolism

In the presence of oxygen, the anaerobic metabolites can be further metabolized. For instance, cyano-pentenone and cyano-pentanone can be reduced to 1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene (cyano-pentenol) and 1-(p-carboxyphenyl)-5-cyano-3-pentanol (cyano-pentanol), respectively, in an NADPH-dependent manner.[3]

References

- 1. Buy Sodium this compound (EVT-335316) | 54992-23-3 [evitachem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy Sodium this compound | 54992-23-3 [smolecule.com]

- 4. CAS 54992-23-3: Sodium nifurstylenate | CymitQuimica [cymitquimica.com]

- 5. aceschem.com [aceschem.com]

- 6. anaxlab.com [anaxlab.com]

- 7. Sodium this compound (54992-23-3) for sale [vulcanchem.com]

- 8. This compound Sodium | CAS No- 54992-23-3 | Simson Pharma Limited [simsonpharma.com]

- 9. Sodium nifurstylenate | 54992-23-3 [chemicalbook.com]

- 10. Nifuroxazide EP Impurity E | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 11. Sodium this compound | CAS#:54992-23-3 | Chemsrc [chemsrc.com]

Nifurstyrenate: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifurstyrenate, a nitrofuran derivative, is a synthetic antimicrobial agent with a significant history of use in veterinary medicine, particularly in aquaculture. This document provides an in-depth technical overview of the biological activity of this compound, with a focus on its antibacterial properties. While its efficacy against a range of bacterial pathogens is well-documented, its broader biological activity spectrum, including potential antiviral, antifungal, and anticancer properties, remains an area of ongoing investigation. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key mechanisms and workflows to support further research and development.

Core Mechanism of Action

This compound's primary mechanism of action is characteristic of the nitrofuran class of antibiotics. The process is initiated by the enzymatic reduction of the 5-nitro group on the furan (B31954) ring within the target bacterial cell. This reduction is catalyzed by bacterial nitroreductases, leading to the formation of highly reactive, short-lived electrophilic intermediates. These intermediates are cytotoxic and indiscriminately damage a variety of essential bacterial macromolecules, including DNA, RNA, ribosomal proteins, and metabolic enzymes, ultimately resulting in bacterial cell death.[1][2] This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[3]

Antibacterial Activity Spectrum

This compound exhibits a broad spectrum of antibacterial activity, with notable efficacy against pathogens relevant to aquaculture.

Gram-Positive Bacteria

This compound is particularly effective against Gram-positive bacteria, most notably Staphylococcus species.[2] While specific minimum inhibitory concentration (MIC) values for a wide range of Gram-positive isolates are not extensively published, its activity against this class of bacteria is a primary characteristic. In vitro studies have also demonstrated its effectiveness against Streptococcus infections in cultured yellowtail.[2]

Gram-Negative Bacteria

The compound has demonstrated significant activity against various Gram-negative bacteria, especially those pathogenic to fish. All Edwardsiella species, including the significant fish pathogen Edwardsiella tarda, are reported to be naturally sensitive to nitrofurans, including nitrofurantoin (B1679001), a related compound.[4][5]

Quantitative Antibacterial Data

The following table summarizes the available quantitative data on the antibacterial activity of this compound.

| Bacterial Species | Test Type | Concentration (µg/mL) | Reference |

| Vibrio harveyi | MIC | < 25 | [2] |

| Vibrio harveyi | MBC | < 25 | [2] |

| Vibrio splendidus | MIC | < 25 | [2] |

| Vibrio splendidus | MBC | < 25 | [2] |

| Vibrio strains (from rotifers) | MIC | 0.1 - 1.6 | [2] |

Antiviral, Antifungal, and Anticancer Activity

Currently, there is a lack of published data specifically detailing the antiviral and antifungal activity of this compound. However, research into other nitrofuran derivatives suggests potential for broader biological activity.

Anticancer Activity of Related Nitrofuran Derivatives

While no studies have directly evaluated the anticancer properties of this compound, recent research on other nitrofuran compounds has shown promising results. This suggests that the nitrofuran scaffold, a core component of this compound, may possess anticancer potential.

For instance, novel 5-nitrofuran-isatin molecular hybrids have demonstrated potent inhibitory activity against the human colon cancer cell line HCT-116, with IC50 values ranging from 1.62 to 8.8 μM.[1] Another study focusing on structural modifications of the antibacterial drug nitrofurantoin found that some derivatives displayed submicromolar IC50 values against various cancer cell lines, including colorectal (Caco-2), breast (MCF-7), cervical (HeLa), and liver (HepG-2) cancer cells.[6] These findings indicate that the nitrofuran moiety is a viable pharmacophore for the development of novel anticancer agents. Further investigation is warranted to determine if this compound shares these cytotoxic properties.

The following table presents IC50 values for some nitrofuran derivatives against various cancer cell lines. It is crucial to note that this data is for related compounds and not for this compound itself.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 5-nitrofuran-isatin hybrid 3 | HCT-116 | 1.62 | [1] |

| 5-nitrofuran-isatin hybrids 2, 5-7 | HCT-116 | 1.62 - 8.8 | [1] |

| Nitrofurantoin derivative 3b | Caco-2 | 0.067 | [6] |

| Nitrofurantoin derivatives | Caco-2 | 0.063 - 0.149 | [6] |

Pharmacokinetics

A study on cultured yellowtail (Seriola quinqueradiata) provides key insights into the pharmacokinetic profile of this compound following oral administration.

Tissue Distribution and Elimination

After oral administration at a dose of 100 mg/kg, this compound was detected in the serum, muscle, liver, kidney, and bile of yellowtail.[7] The elimination half-life varied across different tissues, as detailed in the table below.

| Tissue | Elimination Half-Life (hours) |

| Serum | 1.4 |

| Muscle | 2.4 |

| Liver | 29.7 |

| Kidney | 1.5 |

Data from a study in cultured yellowtail.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution assay.

Detailed Steps:

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration in the wells.

-

Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the bacterial suspension.

-

Controls: Positive (broth with bacteria, no drug) and negative (broth only) controls are included on each plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

-

Reading and Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

An HPLC method has been described for the quantification of this compound in yellowtail serum.[1]

-

Extraction: this compound is extracted from the serum using acetonitrile.

-

Chromatographic Separation:

-

Column: C18 column

-

Mobile Phase: 50 mM potassium phthalate (B1215562) (pH 4)-acetonitrile (40:60)

-

Detection: UV detector at 420 nm

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve. This method has been shown to have an average recovery of 102% and a linear relationship between peak area and this compound amount.[1]

Host Cell Signaling Pathways

There is currently a lack of specific research detailing the direct effects of this compound on host cell signaling pathways, such as the NF-κB or MAP kinase pathways. While some nitrofuran compounds have been noted to have immunomodulatory effects, the specific molecular targets and signaling cascades involved for this compound have not been elucidated. This represents a significant knowledge gap and a potential area for future research to understand any host-directed effects of this compound beyond its direct antimicrobial activity.

Conclusion and Future Directions

This compound is a potent antibacterial agent with a well-established role in aquaculture. Its multi-targeted mechanism of action makes it an effective tool against a range of fish pathogens. However, its full biological activity spectrum remains largely unexplored. The promising anticancer activities of related nitrofuran derivatives suggest that this compound itself may warrant investigation as a potential anticancer agent. Furthermore, a comprehensive evaluation of its antiviral and antifungal properties is needed. Future research should also focus on elucidating the potential immunomodulatory effects of this compound and its interactions with host cell signaling pathways. Such studies will be crucial in expanding the therapeutic potential of this and other nitrofuran compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental anticancer studies. 28. Anticancer activity of some nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of sodium this compound, a veterinary antimicrobial nitrofuran, in animals and fish. | Semantic Scholar [semanticscholar.org]

- 4. Natural Antibiotic Susceptibilities of Edwardsiella tarda, E. ictaluri, and E. hoshinae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural antibiotic susceptibilities of Edwardsiella tarda, E. ictaluri, and E. hoshinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. researchgate.net [researchgate.net]

The Journey of Nifurstyrenate in Fish: A Pharmacokinetic and Metabolic Deep Dive

For Immediate Release

[CITY, State] – A comprehensive technical guide has been compiled to elucidate the pharmacokinetic profile and metabolic fate of Sodium Nifurstyrenate (NFS-Na), a nitrofuran antibiotic widely utilized in aquaculture for the prevention and treatment of bacterial infections. This document, intended for researchers, scientists, and drug development professionals, synthesizes critical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in fish, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes through diagrams.

Sodium this compound is a crucial therapeutic agent in fish farming, and a thorough understanding of its behavior within the fish body is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing potential residues in edible tissues.[1][2][3] This guide provides an in-depth analysis of its journey from administration to elimination.

Pharmacokinetic Profile

The pharmacokinetic properties of Sodium this compound have been primarily studied in yellowtail (Seriola quinqueradiata) following both oral and intravascular administration. These studies reveal rapid absorption and distribution to various tissues.

Oral Administration in Yellowtail

Following oral administration at a dose of 100 mg/kg, the serum levels of this compound can be described by a one-compartment open model with first-order absorption.[4] The peak serum concentration (Cmax) of 6.98 µg/ml is reached at a theoretical time (tmax) of 1.9 hours.[4] The area under the serum concentration-time curve (AUC) was determined to be 31.6 µg·h/ml.[4]

Table 1: Pharmacokinetic Parameters of this compound in Yellowtail after Oral Administration (100 mg/kg)

| Parameter | Value | Unit |

| Cmax | 6.98 | µg/ml |

| tmax | 1.9 | h |

| AUC | 31.6 | µg·h/ml |

| Mean Residence Time | 3.0 | h |

Source:[4]

The elimination half-life of this compound varies significantly across different tissues, indicating varied persistence. The liver exhibits the longest elimination half-life, suggesting a potential for accumulation in this organ.[4]

Table 2: Elimination Half-life and Elimination Time of this compound in Yellowtail Tissues after Oral Administration

| Tissue | Elimination Half-life (h) | Elimination Time (h) |

| Serum | 1.4 | 16.2 |

| Muscle | 2.4 | 9.5 |

| Liver | 29.7 | 101 |

| Kidney | 1.5 | 15.0 |

Source:[4]

Tissue distribution analysis reveals high concentrations of this compound in the kidney and liver shortly after administration, with significant amounts also detected in bile over a prolonged period.[4]

Table 3: this compound Tissue Levels in Yellowtail after Oral Administration (100 mg/kg)

| Time (h) | Muscle (µg/g) | Liver (µg/g) | Kidney (µg/g) | Bile (µg/ml) |

| 0.5 | 0.06 | 12.1 | 30.1 | 2.60 |

| 1 | 0.19 | 10.5 | 52.2 | 36.7 |

| 3 | 0.29 | 2.44 | 15.1 | 12.1 |

| 6 | 0.18 | 1.95 | 2.36 | 19.8 |

| 9 | 0.05 | 0.97 | 0.57 | 25.0 |

| 12 | - | 0.35 | 0.34 | 15.7 |

| 24 | - | 0.28 | - | 20.7 |

| 36 | - | 0.25 | - | 34.1 |

| 48 | - | 0.23 | - | 36.4 |

| 72 | - | 0.08 | - | 31.7 |

| 96 | - | - | - | 26.8 |

'-' indicates not detected. Source:[4]

Intravascular Administration in Yellowtail

To further characterize its disposition, this compound was administered intravascularly to yellowtail at a dose of 10 mg/kg. The serum concentration data was best described by a two-compartment open model.[5]

Table 4: Pharmacokinetic Parameters of this compound in Yellowtail after Intravascular Administration (10 mg/kg)

| Parameter | Value | Unit |

| Distribution Phase Half-life (T1/2α) | 0.6 | h |

| Elimination Phase Half-life (T1/2β) | 7.7 | h |

| Apparent Volume of Distribution (Vd) | 2.99 | l/kg |

| Total Body Clearance (ClB) | 271 | ml/kg/h |

| Serum Protein Binding | 69.4 ± 7.5 | % |

Source:[5]

Metabolism of this compound

The metabolism of Sodium this compound has been investigated in sea bream liver cytosol.[2] These in vitro studies demonstrate that the drug undergoes significant biotransformation. When this compound was anaerobically incubated with sea bream liver cytosol and NADPH, several metabolites were identified.[2]

The metabolic process involves the reduction of the nitro group and subsequent modifications to the side chain. The identified metabolites in fish include:

-

1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentene (cyano-pentenone)

-

1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentanone (cyano-pentanone)

-

1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene (cyano-pentenol)

-

1-(p-carboxyphenyl)-5-cyano-3-pentanol (cyano-pentanol)[2]

Interestingly, the metabolite 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene (cyano-pentadienone), which is formed in rabbit and rat liver cytosol, was not detected in the fish liver preparation.[2] This highlights species-specific differences in the metabolic pathways of this compound.

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Pharmacokinetic Study in Yellowtail (Oral Administration)

-

Test Animals: Cultured yellowtail (Seriola quinqueradiata) were used.[4]

-

Drug Administration: Sodium this compound was administered orally at a dose of 100 mg/kg of body weight.[4]

-

Sample Collection: Blood and tissue samples (muscle, liver, kidney, and bile) were collected at various time points post-administration.[4]

-

Analytical Method: this compound concentrations were determined using High-Performance Liquid Chromatography (HPLC).[4]

-

Sample Preparation: Tissues were homogenized, and the drug was extracted. The extract was then cleaned up before being injected into the HPLC system.[4]

-

HPLC Conditions: The specific column, mobile phase, and detector settings were optimized for the separation and quantification of this compound.[4] The retention time for this compound was approximately 12 minutes.[4]

-

-

Pharmacokinetic Analysis: Serum concentration data was analyzed using a one-compartment open model with first-order absorption.[4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Metabolism of sodium this compound, a veterinary antimicrobial nitrofuran, in animals and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium this compound | Research Grade | RUO [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In Vitro Efficacy of Nifurstyrenate Against Vibrio Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibriosis, a disease caused by bacteria of the genus Vibrio, represents a significant threat to the aquaculture industry and public health. The increasing prevalence of antibiotic resistance in Vibrio species necessitates the exploration of alternative antimicrobial agents. Nifurstyrenate, a nitrofuran derivative, has been utilized in aquaculture, particularly in Japan, for the treatment and prevention of bacterial infections in fish.[1][2] This technical guide provides a comprehensive overview of the methodologies required to evaluate the in vitro efficacy of this compound against pathogenic Vibrio species. While specific quantitative data on the interaction between this compound and Vibrio are scarce in publicly available literature, this document outlines the standard experimental protocols, data presentation strategies, and a hypothesized mechanism of action to facilitate future research in this critical area.

Introduction to this compound and its Antimicrobial Potential

This compound (sodium 4-[2-(5-nitro-2-furyl)vinyl]benzoate) is a synthetic nitrofuran compound.[1] Like other nitrofurans, its antimicrobial activity is attributed to its 5-nitrofuran ring.[3] The mechanism of action involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of highly reactive intermediates.[3][4][5] These intermediates can then interact with and damage bacterial DNA and other essential macromolecules, ultimately leading to cell death.[4][5] This mode of action makes it a candidate for combating a broad spectrum of bacterial pathogens.

Proposed Mechanism of Action of this compound

The bactericidal effect of this compound is believed to be initiated by its uptake into the bacterial cell. Inside the bacterium, nitroreductase enzymes reduce the 5-nitro group on the furan (B31954) ring. This process generates a cascade of reactive, short-lived intermediates, including nitroso and hydroxylamino derivatives. These electrophilic intermediates are capable of covalently binding to bacterial DNA, causing strand breaks and inhibiting DNA replication and repair processes. This disruption of genetic integrity is a primary contributor to the bactericidal activity of the compound.

Experimental Protocols for In Vitro Efficacy Assessment

To rigorously assess the efficacy of this compound against Vibrio species, a series of standardized in vitro assays are required. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established microbiological practices.[6][7][8]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[9] The MBC is the lowest concentration that results in bacterial death.[9] The broth microdilution method is a standard technique for determining MIC values.[9][10]

Experimental Protocol:

-

Bacterial Culture Preparation:

-

Streak the Vibrio isolate onto a suitable agar (B569324) medium, such as Tryptic Soy Agar (TSA) supplemented with 1-2% NaCl, and incubate at 28-35°C for 18-24 hours.

-

Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl) or Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB (supplemented with 1% NaCl for obligate halophilic Vibrio species) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 28-35°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

-

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto a fresh agar plate.

-

Incubate the agar plates at 28-35°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

-

Time-Kill Curve Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[11][12]

Experimental Protocol:

-

Inoculum Preparation: Prepare a logarithmic-phase culture of the Vibrio species in a suitable broth (e.g., CAMHB with NaCl supplementation as needed) with a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the bacterial cultures. Include a growth control without the drug.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

-

Enumeration: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar to determine the viable cell count (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

References

- 1. ZFIN ChEBI: sodium this compound [zfin.org]

- 2. Metabolism of sodium this compound, a veterinary antimicrobial nitrofuran, in animals and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Sodium this compound (EVT-335316) | 54992-23-3 [evitachem.com]

- 4. Buy Sodium this compound | 54992-23-3 [smolecule.com]

- 5. Sodium this compound | Research Grade | RUO [benchchem.com]

- 6. DSpace [researchrepository.universityofgalway.ie]

- 7. Antimicrobial Susceptibilities of Vibrio parahaemolyticus and Vibrio vulnificus Isolates from Louisiana Gulf and Retail Raw Oysters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nih.org.pk [nih.org.pk]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. pacificbiolabs.com [pacificbiolabs.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Nifurstyrenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nifurstyrenate, a nitrofuran antibiotic used in aquaculture. The described protocol is applicable for the determination of this compound residues in various matrices, including animal tissues and serum. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to ensure straightforward implementation in a laboratory setting.

Introduction

Sodium this compound is a synthetic nitrofuran derivative with significant antibacterial activity, particularly against Gram-positive bacteria.[1] Its use in aquaculture necessitates sensitive and accurate analytical methods for monitoring residue levels in edible tissues to ensure food safety and comply with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and cost-effective approach for the quantification of this compound. This application note presents a validated HPLC method, consolidating information from various studies to provide a comprehensive protocol for researchers and drug development professionals.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | Sodium 5-nitro-2-[2-(phenyl)ethenyl]-furan |

| Molecular Formula | C₁₂H₈NNaO₄ |

| Molecular Weight | 269.19 g/mol |

| UV Absorbance Maximum (λmax) | 265 nm, 420 nm[1][2] |

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for extracting this compound from complex matrices and minimizing interference. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

a. For Animal Tissues (Muscle, Liver):

-

Homogenize 2 grams of tissue.

-

Add 10 mL of acetonitrile (B52724) and sonicate for 15 minutes in an ultrasonic bath.[3][4]

-

Centrifuge the mixture at 8000 rpm for 10 minutes.[5]

-

Collect the supernatant.

-

For fatty samples, perform a defatting step by adding an equal volume of n-hexane, vortexing, and discarding the n-hexane layer.[3][4]

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 60°C.[5]

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter before HPLC injection.[5]

b. For Serum:

-

To 100 µL of serum, add 200 µL of acetonitrile to precipitate proteins.[2]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and inject it directly into the HPLC system or after filtration through a 0.22 µm filter.[2]

HPLC Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV-Vis detector |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2] |

| Mobile Phase | 50 mM potassium phthalate (B1215562) (pH 4) : Acetonitrile (40:60, v/v)[2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 420 nm[2] |

Method Validation Data

The following tables summarize the performance characteristics of the HPLC method for this compound detection as reported in various studies.

Table 1: Linearity and Range

| Matrix | Linear Range | Correlation Coefficient (r²) | Reference |

| Yellowtail Serum | 2.5 ng to 1000 ng | > 0.99 | [2] |

| Fish Tissue | 0.05 µg/g to 10 µg/g | Not Specified | [2] |

Table 2: Accuracy (Recovery)

| Matrix | Spiked Concentration | Average Recovery (%) | Reference |

| Yellowtail Serum | Not Specified | 102 | [2] |

| Muscle | Not Specified | 90 | [6] |

| Liver | Not Specified | 97 | [6] |

| Kidney | Not Specified | 90 | [6] |

| Bile | Not Specified | 98 | [6] |

| Swine & Chicken Muscle/Liver | Not Specified | 71-110 | [3][4] |

Table 3: Precision

| Matrix | Level | Intra-day RSD (%) | Inter-day RSD (%) | Reference |

| Muscle and Liver | Not Specified | < 15 | < 15 | [3][4] |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD | LOQ | Reference |

| Serum | 0.05 µg/mL | Not Specified | [2][6] |

| Muscle, Liver, Kidney | 0.05 µg/g | Not Specified | [2][6] |

| Bile | 0.1 µg/g | Not Specified | [2][6] |

Experimental Workflow

References

- 1. Sodium this compound | Research Grade | RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of sodium this compound and nitrovin residues in edible food by liquid chromatography-tandem mass spectrometry after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Nifurstyrenate Residues in Animal Tissue by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the determination and quantification of nifurstyrenate residues in various animal tissues, including muscle and liver from swine, chicken, and fish. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system operating in negative ion mode with multiple reaction monitoring (MRM) for selective and accurate measurement. The sample preparation involves an efficient ultrasound-assisted extraction, followed by defatting and solid-phase extraction (SPE) cleanup. This method is compliant with regulatory standards for food safety analysis and provides excellent performance in terms of linearity, recovery, and precision.

Introduction

This compound is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenicity of nitrofuran residues, its use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for the presence of this compound residues in edible tissues to ensure food safety. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, a technique that offers high selectivity and sensitivity for detecting trace-level contaminants in complex matrices.

Experimental Protocols

Sample Preparation

The sample preparation procedure is designed to efficiently extract this compound from tissue matrices while minimizing interferences.

-

Homogenization: Weigh 2 grams of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Homogenize the sample using a high-speed probe for 1 minute. Following this, place the sample in an ultrasonic bath for 15 minutes to ensure complete extraction.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the acetonitrile supernatant to a new 15 mL centrifuge tube.

-

Defatting: Add 5 mL of n-hexane to the supernatant, vortex for 1 minute, and then centrifuge at 5,000 rpm for 5 minutes. Discard the upper n-hexane layer. Repeat this step for fatty samples.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Load the defatted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 5 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

| Parameter | Condition |

| Column | Waters CORTECS UPLC C18 (100 mm × 2.1 mm, 1.6 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS/MS) Conditions

The analysis is conducted using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions for this compound (as Nifurstyrenic Acid, [M-H]⁻ = 260.0)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 260.0 | 133.0 | 20 | 216.0 | 15 |

Data Presentation

Method Validation Summary

The analytical method was validated according to international guidelines to ensure its performance and reliability.

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/kg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.3 µg/kg |

| Recovery (at 0.5, 1, 5 µg/kg) | 85 - 105% |

| Precision (RSD%) | < 15% |

| Decision Limit (CCα) | 0.09-0.26 µg/kg |

| Detection Capability (CCβ) | 0.33-0.97 µg/kg |

Visualizations

Caption: Experimental workflow for this compound residue analysis.

Caption: Logical relationship of method validation parameters.

Application Notes and Protocols for Nifurstyrenate Susceptibility Testing in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurstyrenate sodium is a nitrofuran antibiotic primarily utilized in aquaculture, particularly in Japan, for the prevention and treatment of bacterial infections in fish.[1][2] As with any antimicrobial agent, determining the susceptibility of target pathogens is crucial for effective use and for monitoring the emergence of resistance. This document provides detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound against relevant bacterial pathogens.

Given that this compound is predominantly used in veterinary medicine for aquaculture, standardized testing methodologies and interpretive criteria from clinical bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for human medicine are not available. However, the principles and general procedures outlined by the CLSI's Veterinary Antimicrobial Susceptibility Testing (VAST) subcommittee can be adapted for this purpose. The protocols described herein are based on these established veterinary and aquatic animal testing guidelines.[3]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a selection of fish pathogens, as reported in Japanese research. It is critical to note that no official clinical breakpoints (Susceptible, Intermediate, Resistant) have been established for this compound. This data should be used for research and comparative purposes. The interpretation of these MIC values in a clinical context would require further studies correlating them with pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes in the target fish species.[4][5]

| Bacterial Species | Strain Origin | No. of Strains | MIC Range (µg/mL) |

| Flavobacterium psychrophilum | Ayu | 23 | <0.0625 - 32 |

| Oikawa | 4 | <0.0625 - 0.25 | |

| Coho Salmon | 4 | <0.0625 - 0.125 | |

| Nishikigoi | 1 | <0.0625 | |

| Rainbow Trout | 3 | <0.0625 - 0.25 | |

| Smelt | 3 | <0.0625 - 0.125 |

*Data extracted from a 2003 study on the MICs of 12 antimicrobial agents against Flavobacterium psychrophilum.[6]

Experimental Protocols

The following are detailed protocols for the three primary methods of antimicrobial susceptibility testing: Broth Microdilution, Agar (B569324) Dilution, and Disk Diffusion.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid growth medium. It is a quantitative method that is scalable and widely used.

a. Materials

-

This compound sodium powder (analytical grade)

-

Appropriate solvent to prepare a stock solution (e.g., sterile deionized water)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), potentially supplemented with NaCl for marine isolates

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline (0.85% NaCl)

-

Pipettes and sterile tips

-

Incubator

-

Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)

b. Protocol

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL or higher in a suitable solvent. This compound is light-sensitive, so protect the stock solution from light.

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. This will create a range of this compound concentrations.

-

The 12th well in each row should serve as a growth control (no antibiotic).

-

-

Inoculum Preparation:

-

From a pure, overnight culture of the test bacterium on a suitable agar plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with 10 µL of the final bacterial suspension.

-

Cover the plate and incubate at a temperature appropriate for the fish pathogen, typically 22-28°C, for 24-48 hours.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

c. Quality Control

-

Concurrently test standard QC strains (e.g., E. coli ATCC® 25922™).

-

Note: As there are no established QC ranges for this compound, it is recommended that laboratories establish their own internal QC ranges based on a series of independent tests (e.g., 20 consecutive days of testing). The results should be consistent and fall within a narrow range.

References

- 1. maff.go.jp [maff.go.jp]

- 2. Metabolism of sodium this compound, a veterinary antimicrobial nitrofuran, in animals and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maff.go.jp [maff.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 6. New recommendations for disk diffusion antimicrobial susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nifurstyrenate as a Selective Agent in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurstyrenate is a nitrofuran-derived antimicrobial agent with selective activity against certain bacteria.[1] Its primary utility in microbiology lies in its function as a selective agent in culture media, facilitating the isolation and study of specific microorganisms. This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.

Mechanism of Action

This compound's antimicrobial activity is initiated by the enzymatic reduction of its nitro group within the bacterial cell. This process is catalyzed by bacterial nitroreductases. The reduction generates highly reactive intermediates, which are cytotoxic. These intermediates can cause significant damage to bacterial DNA, proteins, and other essential macromolecules, ultimately leading to cell death.[1]

Data Presentation: Antimicrobial Spectrum

This compound exhibits selective activity, primarily against Gram-positive bacteria, with particular efficacy against Staphylococcus species.[1] Its effectiveness against Gram-negative bacteria is more limited. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species.

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference(s) |

| Vibrio harveyi | Negative | < 25 | [1] |

| Vibrio splendidus | Negative | < 25 | [1] |

| Vibrio spp. (from rotifers) | Negative | 0.1 - 1.6 | [1] |

| Staphylococcus aureus | Positive | Data not available | |

| Streptococcus spp. | Positive | Data not available | |

| Escherichia coli | Negative | Data not available | |

| Pseudomonas aeruginosa | Negative | Data not available |

Note: The available quantitative MIC data for this compound is limited. Further studies are required to establish a comprehensive antimicrobial profile against a wider range of clinically relevant bacteria.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial isolate.

Materials:

-

This compound sodium salt

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 100-fold higher than the highest concentration to be tested.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

-

Leave one or more wells with only MHB as a negative control (sterility control).

-

Leave one or more wells with MHB and no this compound as a positive control (growth control).

-

-

Inoculation:

-

Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the diluted inoculum to each well (except the sterility control wells).

-

-

Incubation:

-

Cover the microtiter plate and incubate at the optimal temperature for the test organism (typically 35-37°C) for 18-24 hours.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.

-

Protocol 2: Preparation of this compound Selective Agar (B569324)

This protocol describes the preparation of a selective agar medium for the isolation of Gram-positive bacteria, such as Staphylococcus aureus, from mixed microbial populations.

Materials:

-

Tryptic Soy Agar (TSA) or other suitable basal medium powder

-

This compound sodium salt

-

Sterile Petri dishes

-

Autoclave

-

Water bath

Procedure:

-

Preparation of Basal Medium:

-

Prepare the TSA medium according to the manufacturer's instructions. For example, suspend the appropriate amount of TSA powder in deionized water.

-

Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.

-

Dispense the medium into autoclavable bottles.

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound at a concentration that, when added to the molten agar, will result in the desired final selective concentration. The optimal selective concentration should be determined empirically but can be guided by the MIC values of the target and non-target organisms. A starting point could be a concentration slightly above the MIC for susceptible Gram-negative bacteria and below the MIC for the target Gram-positive bacteria.

-

Filter-sterilize the this compound stock solution.

-

-

Addition of this compound and Pouring Plates:

-

Cool the autoclaved TSA to 45-50°C in a water bath. Holding the bottle with a gloved hand should be tolerable.

-

Aseptically add the sterile this compound solution to the molten agar.

-

Swirl the bottle gently to ensure even distribution of the selective agent. Avoid creating air bubbles.

-

Pour the this compound-containing agar into sterile Petri dishes (approximately 20-25 mL per 100 mm plate).

-

Allow the plates to solidify at room temperature.

-

Once solidified, the plates can be stored in a sealed bag at 2-8°C until use.

-

-

Quality Control:

-

Before use, it is recommended to perform a quality control check by streaking the plates with known strains of the target organism (e.g., Staphylococcus aureus) and a non-target organism (e.g., Escherichia coli) to confirm selectivity.

-

Logical Relationships in Selective Media Design

The design of a selective medium using this compound is based on the differential susceptibility of microorganisms to the agent.

Disclaimer

These protocols and application notes are intended for guidance and should be adapted by the end-user to suit their specific experimental requirements. It is the user's responsibility to validate the methods for their intended application. Always adhere to standard microbiological laboratory safety practices.

References

Nifurstyrenate Dosage Calculation for In Vivo Fish Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurstyrenate, a nitrofuran antibiotic, is a significant therapeutic agent in aquaculture for the prevention and treatment of various bacterial diseases in fish.[1][2] Its efficacy against common fish pathogens such as Aeromonas and Columnaris species makes it a valuable tool for maintaining fish health in research and production settings.[1][2] This document provides detailed application notes and protocols for the calculation of this compound dosage in in vivo fish studies, covering experimental design, dose determination, administration methods, and toxicity assessment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derived from pharmacokinetic and efficacy studies. These values are essential for informed dosage calculation and experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Fish

| Parameter | Yellowtail (Seriola quinqueradiata) | Rainbow Trout (Oncorhynchus mykiss) | Reference(s) |

| Oral Dosage | 100 mg/kg body weight | 20 mg/kg body weight | [3][4] |

| Peak Serum Concentration (Cmax) | 6.98 µg/mL | Not specified | [3] |

| Time to Peak Serum Concentration (Tmax) | 1.9 hours | Not specified | [3] |

| Elimination Half-life (t1/2β) | 7.7 hours | 13 hours (intravascular) | [4] |

| Area Under the Curve (AUC) | 31.6 µg·h/mL | Not specified | [3] |

| Apparent Volume of Distribution (Vd) | 2.99 L/kg | 1.01 L/kg (intravascular) | [4] |

| Total Body Clearance (ClB) | 271 mL/kg/h | 54.7 mL/kg/h (intravascular) | [4] |

Table 2: Tissue Distribution of this compound in Yellowtail (100 mg/kg Oral Dose)

| Tissue | Peak Concentration (µg/g or µg/mL) | Time to Peak Concentration (hours) | Elimination Half-life (hours) | Reference(s) |

| Serum | 6.98 | 1.9 | 1.4 | [3] |

| Muscle | 0.29 | 3 | 2.4 | [3] |

| Liver | 12.1 | 0.5 | 29.7 | [3] |

| Kidney | 52.2 | 1 | 1.5 | [3] |

| Bile | 36.7 | 1 | Not calculable | [3] |

Table 3: Recommended Dosages for Medicated Bath Treatment

| Fish Type | This compound Concentration | Duration | Reference(s) |

| Koi, Crucian Carp, Goldfish | 0.5 - 1 g / 100 L water | 4 hours | [1] |

| 0.1 - 0.2 g / 100 L water | 24 hours | [1] | |

| Tropical Fish | 0.1 g / 100 L water | 24 hours | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific fish species, pathogen, and research objectives.

Protocol 1: Determination of In Vivo Minimum Inhibitory Concentration (MIC) and Efficacy

This protocol outlines a method to determine the effective dosage of this compound against a specific bacterial pathogen in a controlled in vivo setting.

1. Fish Acclimatization and Husbandry:

-

House fish in a recirculating aquaculture system with appropriate water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite, and nitrate) for the chosen species.

-

Acclimate fish for a minimum of two weeks prior to the experiment.

-

Feed a standard commercial diet daily.

2. Pathogen Challenge:

-

Culture the target pathogen (e.g., Vibrio anguillarum, Aeromonas salmonicida) to a predetermined concentration (CFU/mL).

-

Challenge the fish via intraperitoneal injection or immersion bath to induce a consistent infection.

-

Include a control group of fish that receives a sham injection or bath with sterile broth.

3. Medicated Feed Preparation and Administration:

-

Prepare medicated feed with varying concentrations of this compound (e.g., 25, 50, 100, 200 mg/kg of feed). Refer to Protocol 3 for detailed feed preparation methods.

-

Begin administering the medicated feed 24 hours post-challenge.

-

Feed the fish a predetermined percentage of their body weight daily for a specified duration (e.g., 7-14 days).[5]

-

Include a control group that receives non-medicated feed.

4. Monitoring and Data Collection:

-

Monitor fish daily for clinical signs of disease (e.g., lethargy, skin lesions, fin rot, abnormal swimming behavior) and mortality.

-

Record daily mortality in each group.

-

At the end of the treatment period, euthanize a subset of fish from each group and collect tissue samples (e.g., kidney, spleen) for bacterial enumeration (CFU/g) to determine the bacterial load.

5. Data Analysis:

-

Calculate the relative percent survival (RPS) for each treatment group compared to the infected control group.

-

Determine the MIC as the lowest concentration of this compound that results in a significant reduction in bacterial load and/or mortality compared to the infected control.

Protocol 2: Acute Toxicity (LD50) Determination

This protocol is adapted from the OECD 203 guideline for acute fish toxicity testing and is designed to determine the median lethal dose (LD50) of this compound.[3][6][7][8]

1. Test Fish:

-

Select a standard test species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[8]

-

Use healthy, juvenile fish of a specific size range.[4]

2. Experimental Conditions:

-

Conduct the test in a static or semi-static system.

-

Maintain constant water quality parameters (temperature, pH, dissolved oxygen) appropriate for the test species.

-

Use a photoperiod of 12-16 hours of light daily.[7]

3. Test Procedure:

-

Prepare a series of this compound concentrations in a geometric series (e.g., 100, 220, 480, 1000, 2200 mg/L).[3] A reliable analytical method should be available to quantify the substance in the test solutions.[7]

-

Use at least seven fish per concentration and a control group.[7]

-

Expose the fish to the test concentrations for 96 hours.[3][7]

-

Do not feed the fish during the exposure period.[7]

4. Observations:

-

Observe and record any abnormal clinical signs, such as loss of equilibrium, changes in swimming behavior, respiratory distress, and pigmentation changes.[8]

5. Data Analysis:

-

Calculate the LC50 value and its 95% confidence limits for each observation time point using appropriate statistical methods (e.g., probit analysis).[6]

Protocol 3: Preparation of this compound Medicated Feed

This protocol provides a method for preparing homogenous and stable medicated feed for oral administration in research settings.

1. Materials:

-

This compound sodium salt

-

Standard commercial fish feed pellets

-

Binding agent (e.g., fish oil, gelatin, or 190-proof grain alcohol)[7][9]

-

Weighing scale, mortar and pestle (or grinder), mixing bowl, spray bottle (for oil/alcohol), or beaker and hot plate (for gelatin).

2. Dosage Calculation:

-

Determine the desired concentration of this compound in the feed (mg/kg of feed).

-

Calculate the total amount of feed required for the experiment.

-

Calculate the total amount of this compound needed based on the feed amount and desired concentration.

3. Preparation Methods:

a) Oil/Alcohol Coating Method: [7][9]

- Weigh the required amount of this compound powder.

- Weigh the fish feed pellets.

- Dissolve the this compound in a small amount of grain alcohol or mix it with fish oil.

- Place the feed pellets in a mixing bowl or a sealed container.

- Evenly spray the this compound solution onto the pellets while continuously mixing to ensure a homogenous coating.

- If using alcohol, allow it to evaporate completely in a well-ventilated area, away from any open flame.[9]

- Store the medicated feed in a cool, dry, and dark place.[5]

b) Gelatin-Based Method: [9][10]

- Grind the commercial feed into a fine powder.

- Prepare a gelatin solution by dissolving unflavored gelatin in hot water.

- Mix the ground feed and the required amount of this compound powder.

- Add the dry mixture to the warm gelatin solution and mix thoroughly to form a paste.

- Spread the paste into a thin layer on a non-stick surface and allow it to cool and solidify in a refrigerator.

- Cut the solidified feed into appropriate pellet sizes.

- Store the medicated feed refrigerated or frozen.

Visualizations

This compound Antibacterial Mechanism of Action

Nitrofurans, including this compound, exert their antibacterial effect through a multi-step process that ultimately leads to DNA damage in susceptible bacteria.[11]

Caption: this compound's mechanism of action in bacteria.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the logical flow of an in vivo efficacy study for this compound.

Caption: Workflow for an in vivo efficacy study of this compound.

Logical Relationship for Dosage Calculation

This diagram outlines the key factors to consider when calculating the appropriate dosage of this compound for an in vivo fish study.

Caption: Logical relationship of factors for this compound dosage calculation.

References

- 1. Prevalence of multidrug-resistant Vibrio species in fish in a reduction trial using lemon juice and sesame oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How To Make Medicated Feed - Hikari Sales USA [hikariusa.com]

- 7. Toxicity of chemical substances in aquaculture - Responsible Seafood Advocate [globalseafood.org]

- 8. Defects in DNA double-strand break repair resensitize antibiotic-resistant Escherichia coli to multiple bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A gelatin-based feed for precise and non-invasive drug delivery to adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Action of nitrofurans on E. coli: mutation and induction and repair of daughter-strand gaps in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Preparation of Nifurstyrenate Stock Solutions

Introduction

Sodium Nifurstyrenate is a synthetic nitrofuran antibiotic primarily utilized in research for its antibacterial properties, especially against Gram-positive bacteria.[1] It has been widely applied in aquaculture to prevent and treat bacterial infections in fish.[2][3] The mechanism of action involves the enzymatic reduction of its nitro group within bacterial cells, generating reactive intermediates that damage microbial DNA and inhibit protein synthesis, ultimately leading to cell death.[1][4][5] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Compound Properties and Solubility

A summary of the key chemical properties for Sodium this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 54992-23-3 | [1][4][5][6][7] |